1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid

描述

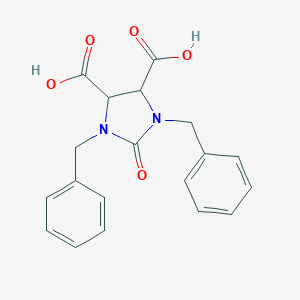

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS: 59564-78-2), also referred to as cyclic acid (CA), is a heterocyclic compound with the molecular formula C₁₉H₁₈N₂O₅ and a molecular weight of 354.36 g/mol . Structurally, it features an imidazolidine core substituted with two benzyl groups at the 1,3-positions, a ketone at position 2, and dicarboxylic acid groups at positions 4 and 5 (Figure 1). Key physical properties include a melting point of 170–174°C, predicted density of 1.426 g/cm³, and stability under dry, room-temperature storage conditions .

属性

IUPAC Name |

1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c22-17(23)15-16(18(24)25)21(12-14-9-5-2-6-10-14)19(26)20(15)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMUFXXTSUEZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C(N(C2=O)CC3=CC=CC=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965915 | |

| Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59564-78-2, 51591-75-4 | |

| Record name | 2-Oxo-1,3-bis(phenylmethyl)-4,5-imidazolidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59564-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059564782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid can be synthesized through the condensation reaction of benzaldehyde and 1,2-bis(phenylmethyl)ethylenediamine . The reaction typically involves the use of a solvent such as ethanol and a catalyst to facilitate the condensation process. The product is then purified through recrystallization to obtain the desired compound in high purity .

化学反应分析

1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

科学研究应用

Medicinal Chemistry

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with biological targets involved in disease processes, particularly in cancer therapy and antimicrobial activity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 1,3-bisbenzyl derivatives exhibit cytotoxic effects against various cancer cell lines. The imidazolidine scaffold is known to enhance the interaction with DNA or proteins involved in cell proliferation pathways, suggesting a role in anticancer drug design .

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor can provide insights into enzyme mechanisms and cellular processes.

Case Study: Enzyme Inhibition

In studies focusing on enzyme kinetics, 1,3-bisbenzyl derivatives have shown inhibitory effects on specific enzymes involved in metabolic disorders. This property makes it a candidate for further exploration in drug discovery aimed at treating metabolic diseases .

Synthetic Chemistry

As a versatile building block, this compound can be employed in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Synthesis Example: Derivative Formation

Researchers have synthesized various derivatives of this compound by altering the substituents on the benzyl groups or modifying the carboxylic acid moieties. These derivatives have been tested for increased efficacy against specific biological targets .

作用机制

The mechanism of action of 1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function . These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

相似化合物的比较

Imidazole-4,5-Dicarboxylic Acid Derivatives

Structural Similarities : These compounds share the imidazole-dicarboxylic acid backbone but lack the benzyl and oxoimidazolidine substituents.

Functional Differences :

- IEM2258, IEM2248, IEM2247, IEM1574: These derivatives act as non-channel-blocking NMDA receptor modulators, showing efficacy in reducing tremor intensity in murine models at doses of 0.1–0.5 µmol . Unlike CA, they are used in neurological research rather than materials science.

- Macrocyclic Libraries : Imidazole-4,5-dicarboxylic acid-based 14-membered macrocycles are explored in drug discovery for their synthetic versatility and scaffold stability .

1-Aminoindan-1,5-Dicarboxylic Acid

Structure : Contains an indan ring fused to a dicarboxylic acid group.

Application : A competitive antagonist of metabotropic glutamate receptor 1α (mGluR1α), it reduces cerebral edema and improves neurological outcomes in traumatic brain injury models . Unlike CA, it lacks heterocyclic nitrogen atoms and is strictly neuropharmacological.

Pyrrole-2,5-Dicarboxylic Acid Derivatives

Structure: Pyrrole ring substituted with dicarboxylic acid groups. The pyrrole core differentiates it from CA’s imidazolidine system.

2-(p-Chlorophenyl)imidazole-4,5-dicarboxylic Acid

Structure : Imidazole-4,5-dicarboxylic acid substituted with a p-chlorophenyl group.

Application : Used in water-stable metal-organic frameworks (MOFs) with high proton conductivity (2.73 × 10⁻³ S/cm under humid conditions) . The halogen substitution contrasts with CA’s benzyl groups, affecting MOF hydrophobicity and stability.

Ortho-Phthalic Acid Derivatives

Structure : Benzene ring with adjacent carboxylic acid groups.

Application : Replacing imidazole-4,5-dicarboxylic acid with phthalic acid in antiviral compounds improves anti-dengue and yellow fever virus activity . The aromatic ring system lacks nitrogen, reducing metal-coordination versatility compared to CA.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physical Properties Comparison

生物活性

1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid (CAS No. 59564-78-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Empirical Formula : C19H18N2O5

- Molecular Weight : 354.36 g/mol

- CAS Number : 59564-78-2

- Chemical Structure : The compound features an imidazolidine ring with two benzyl groups and two carboxylic acid functionalities.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. In particular:

- Cytotoxicity Assays : Studies have shown that this compound can induce cell death in cancerous cells through mechanisms such as apoptosis. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| NIH 3T3 | >500 | 96.11 |

| HaCaT | >250 | 82.23 |

The above table summarizes the IC50 values and corresponding cell viability percentages for different cell lines treated with the compound.

The cytotoxic mechanism of this compound appears to involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cancer cells.

- Cell Cycle Disruption : The compound may interfere with the normal cell cycle progression, leading to increased cell death in malignant cells compared to normal cells.

Insecticidal Activity

Recent studies have also explored the insecticidal properties of related compounds within the same chemical class. For instance, derivatives of benzodioxole acids have shown promising larvicidal activity against Aedes aegypti mosquitoes:

- Larvicidal Activity : Compounds similar to 1,3-Bisbenzyl-2-oxoimidazolidine demonstrated LC50 values indicating effective mosquito control potential.

Toxicity Studies

In toxicity assessments, the compound exhibited low toxicity towards mammalian cells at higher concentrations:

- Mammalian Toxicity : In studies involving mice treated with high doses (2000 mg/kg), only mild behavioral effects were noted without significant structural damage to vital organs such as the liver and kidneys.

Case Studies and Research Findings

Several studies have focused on the biological activities associated with this compound:

- Cytotoxicity in Cancer Cells : A study evaluated its effects on HepG2 and MCF-7 cell lines, revealing a concentration-dependent decrease in cell viability.

- Insecticidal Evaluation : Research on related compounds highlighted their effectiveness against mosquito larvae, emphasizing the need for new insecticides due to resistance issues in existing products.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Bisbenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid, and how can common impurities be minimized?

- Methodological Answer : A standard synthesis involves refluxing precursors (e.g., substituted benzaldehyde derivatives) in ethanol with catalytic glacial acetic acid under controlled conditions. Post-reflux, solvent evaporation under reduced pressure and filtration yield the crude product. To minimize impurities, optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and employ purification techniques like recrystallization from ethanol or column chromatography. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and confirm intramolecular hydrogen bonding (e.g., O–H···O interactions). Single-crystal studies at low temperatures (e.g., 153 K) reduce thermal motion artifacts, achieving R-factors <0.09 .

- NMR/IR spectroscopy : Use -NMR to verify benzyl proton environments (δ 4.5–5.0 ppm for –CH– groups) and IR for carbonyl stretches (~1700–1750 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. For instance, reaction path search algorithms (e.g., GRRM) combined with experimental feedback loops can narrow optimal conditions (temperature, solvent polarity, catalyst loading). This hybrid approach reduces trial-and-error experimentation by >50% .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting vs. X-ray symmetry) may arise from dynamic effects (e.g., conformational flexibility in solution). Apply variable-temperature NMR to probe exchange processes or use NOESY to identify spatial proximities. Cross-reference with solid-state IR to confirm functional group stability .

Q. What strategies are effective for analyzing trace impurities in bulk synthetic batches?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect byproducts (e.g., unreacted benzaldehyde or decarboxylated derivatives). Quantify impurities using external calibration curves (limit of detection: <0.1% w/w). For structural ambiguity, isolate impurities via preparative HPLC and characterize via -NMR .

Q. How can factorial design improve experimental efficiency in derivative synthesis?

- Methodological Answer : Use a 2 factorial design to screen variables (e.g., temperature, catalyst concentration, solvent polarity). For example, a 3-factor design (8 experiments) identifies interactions between variables. Analyze via ANOVA to prioritize significant factors (p < 0.05), reducing optimization iterations by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。